molecular formula C9H12N2O2 B12942447 2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid

2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B12942447
M. Wt: 180.20 g/mol
InChI Key: HTPDDGBOSWGKHH-UHFFFAOYSA-N
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Description

2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a cyclobutyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutyl hydrazine with an acetylenic ketone, followed by cyclization to form the pyrazole ring . The resulting intermediate can then be further reacted with bromoacetic acid under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the cyclobutyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the cyclobutyl group, which can enhance its stability and influence its interaction with biological targets. This structural feature can make it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3-cyclobutylpyrazol-1-yl)acetic acid

InChI

InChI=1S/C9H12N2O2/c12-9(13)6-11-5-4-8(10-11)7-2-1-3-7/h4-5,7H,1-3,6H2,(H,12,13)

InChI Key

HTPDDGBOSWGKHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN(C=C2)CC(=O)O

Origin of Product

United States

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